5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a pyridine ring, making it a complex and versatile molecule.
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) 6 and 9 . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with the development of cancer .
Mode of Action
This compound acts as a dual inhibitor of CDK6 and CDK9 . It binds directly to these kinases, inhibiting their activity . This results in the suppression of their downstream signaling pathways, which can lead to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK6 and CDK9 disrupts the cell cycle, blocking cell cycle progression . This can lead to the induction of cellular apoptosis, or programmed cell death
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cellular apoptosis . This can lead to the reduction of tumor growth in cancerous cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their attachment to the thiophene ring. Common synthetic routes may involve:
Formation of Piperidine and Pyridine Rings: These rings can be synthesized through various methods, including cyclization reactions.
Attachment to Thiophene Ring: The piperidine and pyridine rings are then attached to the thiophene ring through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: shares similarities with other thiophene derivatives and piperidine-containing compounds.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings attached to various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-5-4-13(22-14)16(21)19-11-12-6-9-20(10-7-12)15-3-1-2-8-18-15/h1-5,8,12H,6-7,9-11H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPRAQAQNKDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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